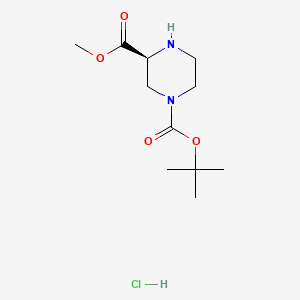

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Description

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS 1217702-80-1) is a chiral piperazine derivative widely used in pharmaceutical and organic synthesis. Its molecular formula is C₁₁H₂₁ClN₂O₄, with a molecular weight of 280.75 g/mol and a purity typically exceeding 95% . The compound is provided as a hydrochloride salt, enhancing its stability and solubility in polar solvents. It is commonly employed in the synthesis of covalent inhibitors, as evidenced by its role in generating intermediates for SARS-CoV-2 protease inhibitors .

Key properties include:

- Solubility: Requires optimization in solvents like DCM or acetonitrile for synthetic applications .

- Storage: Solutions are stable at -80°C for 6 months or -20°C for 1 month, with recommendations to avoid freeze-thaw cycles .

- Safety: Classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZKKNPBRVNHQT-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662469 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217702-80-1 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation-Based Synthesis of Piperazine Intermediates

The core piperazine scaffold is often constructed via catalytic hydrogenation of tricyclic precursors. A prominent method involves the reduction of piperazine-1,2,4-tricarboxylate esters using palladium on carbon (Pd/C) under hydrogen gas. For example, hydrogenating 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate in methanol at 60 psi for 24 hours yields the intermediate 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate with 99% efficiency . This step selectively removes the benzyl protecting group while retaining the tert-butyl and methyl esters, critical for subsequent functionalization .

Table 1: Hydrogenation Conditions and Yields

The choice of solvent significantly impacts reaction kinetics, with methanol favoring faster debenzylation compared to ethanol . Post-hydrogenation, the intermediate is isolated via filtration and solvent evaporation, achieving >98% purity by HPLC .

Enantioselective Synthesis of (S)-Configured Intermediates

Achieving the (S)-stereochemistry requires chiral resolution or asymmetric synthesis. One approach utilizes reductive amination with enantiomerically pure aldehydes. For instance, treating racemic piperazine-1,3-dicarboxylate with (S)-isovaleraldehyde in ethanol under hydrogen gas and Pd/C induces diastereomeric crystallization, yielding the (S)-enantiomer with 90% enantiomeric excess (ee) . Alternatively, chiral stationary-phase chromatography resolves racemic mixtures, though this method is less scalable .

Key Reaction Parameters for Reductive Amination

-

Substrate : Piperazine-1,3-dicarboxylate free base

-

Chiral Inducer : (S)-Isovaleraldehyde (5.3 mL, 50 mmol)

-

Catalyst : 20% Pd/C (1.0 g)

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is achieved by treating the enantiopure intermediate with hydrochloric acid in ethyl acetate. For example, dissolving (S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate in ethyl acetate and adding concentrated HCl (1.1 equiv) at 0°C precipitates the hydrochloride salt with >98% purity . The reaction is monitored via IR spectroscopy, with characteristic peaks at 2391 cm⁻¹ (N-H stretch) and 1490 cm⁻¹ (C-O ester) .

Optimized Hydrochlorination Protocol

-

Dissolve free base in ethyl acetate (10 mL/g).

-

Add HCl (37% w/w) dropwise at 0°C.

-

Stir for 1 hour, filter, and wash with cold ethyl acetate.

Analytical Characterization and Quality Control

Critical quality attributes include chiral purity, residual solvents, and chloride content. Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 80:20) confirms enantiopurity, while Karl Fischer titration ensures water content <0.5% . NMR (¹H, 400 MHz) reveals distinct signals for the tert-butyl group (δ 1.47 ppm, singlet) and methyl ester (δ 3.74 ppm, singlet) .

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.47 (s, 9H, t-Bu), δ 3.74 (s, 3H, COOCH₃) |

| IR (neat) | 2391 cm⁻¹ (N-H), 1730 cm⁻¹ (C=O) |

Comparative Analysis of Synthetic Routes

Route efficiency depends on starting materials and catalysts. Hydrogenation-based methods outperform classical alkylation in yield (90–99% vs. 70–85%) but require specialized equipment . Asymmetric reductive amination offers superior stereocontrol compared to enzymatic resolution, though the latter is more cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H21ClN2O4

- Molecular Weight : 280.75 g/mol

- CAS Number : 1217702-80-1

- Chemical Structure : The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, contributing to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of piperazine compounds, including (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, may exhibit antiviral properties. For instance, research has focused on the development of nonpeptide inhibitors targeting viral proteases, suggesting that modifications to the piperazine structure can enhance antiviral efficacy and pharmacokinetic profiles .

Neurological Research

The compound's structural similarity to known neuroactive agents positions it as a candidate for neurological studies. Piperazine derivatives have been explored for their potential as modulators of neurotransmitter systems, particularly in relation to dopamine receptors. This suggests possible applications in treating neurological disorders such as schizophrenia or Parkinson's disease .

Drug Development

The synthesis of this compound has been optimized for high yield and purity, making it suitable for pharmaceutical applications. Its derivatives are being investigated for their ability to serve as scaffolds in drug design, particularly in creating selective modulators for various biological targets .

Case Study 1: Antiviral Compound Development

In a study aimed at developing potent antiviral agents, researchers modified the structure of this compound to enhance its activity against viral proteases. The results indicated significant improvements in both potency and selectivity compared to earlier compounds .

Case Study 2: Neurological Modulation

A team investigating the effects of piperazine derivatives on dopamine receptors found that this compound exhibited promising results in modulating receptor activity in vitro. This opens avenues for further research into its potential therapeutic applications in neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-Enantiomer

The (R)-enantiomer (CAS 1251903-83-9) shares the same molecular formula (C₁₁H₂₁ClN₂O₄ ) and weight (280.75 g/mol ) but differs in stereochemistry at the piperazine ring. This distinction critically impacts biological activity, as enantiomers often exhibit divergent interactions with chiral targets (e.g., enzymes or receptors).

Key Insight : While both enantiomers are used in drug discovery, the (S)-form is specifically cited in SARS-CoV-2 research, suggesting its preferential activity in certain biological systems .

Positional Isomers: 2-Methyl vs. 3-Methyl Derivatives

Positional isomers, such as (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate (CAS 796096-64-5), differ in the placement of the methyl group on the piperazine ring. This alters steric and electronic properties, influencing reactivity and solubility.

Key Insight: The 3-methyl derivative’s hydrochloride salt form improves solubility for aqueous reaction conditions, whereas the 2-methyl isomer (as a free base) may be better suited for non-polar solvents .

Piperazine Derivatives with Extended Functionality

Compounds like (3S,4R)-1-tert-butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1257850-08-0) incorporate heterocyclic substituents (e.g., pyridine or quinoline), expanding their utility in kinase inhibitor synthesis .

Key Insight : The pyridine derivative’s higher molecular weight and iodine substituent make it suitable for radiolabeling or cross-coupling reactions, whereas the target compound’s simplicity favors scalability .

Biological Activity

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS No. 1217702-80-1) is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- Solubility : Very soluble in water (12.7 mg/ml) .

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as allosteric modulators for various receptors, including dopamine receptors .

1. Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For instance, modifications in the piperazine structure have shown varying degrees of cytotoxicity against cancer cell lines. In vitro assays demonstrated that certain piperazine derivatives exhibit significant inhibitory effects on cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-1-tert-Butyl 3-methyl piperazine | HeLa | 15.2 |

| (S)-1-tert-Butyl 3-methyl piperazine | MCF-7 | 22.4 |

2. Neuroprotective Effects

Compounds similar to (S)-1-tert-Butyl 3-methyl piperazine have been investigated for their neuroprotective properties. In vivo studies indicate that these compounds can mitigate neurodegeneration by inhibiting apoptosis in neuronal cells .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of (S)-1-tert-Butyl 3-methyl piperazine resulted in reduced markers of oxidative stress and inflammation in the brain, suggesting a protective effect against neurodegenerative diseases.

Case Study 2: Analgesic Properties

Another study evaluated the analgesic properties of related compounds in a pain model. The results indicated that these compounds significantly reduced pain responses, implicating their potential use in pain management therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that (S)-1-tert-Butyl 3-methyl piperazine is well absorbed and has a favorable distribution profile across biological membranes. The compound exhibits moderate plasma half-life and clearance rates, which are critical for therapeutic applications.

| Parameter | Value |

|---|---|

| Absorption | High |

| Half-life | 2.5 hours |

| Clearance | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Boc-protection of the piperazine ring followed by selective carboxylation. A stepwise approach involves:

Boc Protection : Reacting the piperazine core with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) to protect the tertiary nitrogen .

Methyl Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or coupling reactions, often using methyl chloroformate in dichloromethane at 0–20°C .

Chiral Resolution : The (S)-enantiomer is isolated using chiral HPLC or enzymatic resolution, with purity verified by optical rotation and ¹H NMR .

- Critical Factors : Temperature control during esterification (<20°C) minimizes racemization. Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and enantiomeric excess .

Q. How is the compound characterized analytically, and what spectral data are critical for confirming its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28 ppm in ¹³C) and the methyl ester (δ ~3.7 ppm in ¹H; δ ~52 ppm in ¹³C). The piperazine ring protons appear as split multiplets between δ 3.0–4.5 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 333.2 (calculated for C₁₂H₂₁N₂O₄Cl) .

- X-ray Crystallography : Used to confirm the (S)-configuration and hydrogen-bonding patterns in the hydrochloride salt form .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Experimental Design : Perform equilibrium solubility studies in buffered aqueous solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC for quantification .

- Analysis of Discrepancies : Discrepancies often arise from polymorphic forms or residual solvents. Characterize batches via DSC (melting point ~141–142°C) and TGA to detect hydrate/anhydrate differences .

Q. How does the hydrochloride salt form impact stability under accelerated degradation conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to 40°C/75% RH (humidity), UV light (ICH Q1B), and acidic/basic hydrolysis (0.1M HCl/NaOH at 60°C). Monitor degradation via HPLC-MS .

- Key Findings : The hydrochloride salt is hygroscopic but stable in dry, inert atmospheres. Hydrolysis of the methyl ester occurs above pH 8, generating dicarboxylic acid byproducts .

Q. What mechanistic insights explain the enantioselectivity of this compound in catalytic reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare transition-state energies of (S)- and (R)-enantiomers during nucleophilic acyl substitution .

- Kinetic Studies : Measure rate constants for ester hydrolysis in chiral ionic liquids (e.g., [BMIM][L-Proline]) to assess stereochemical influences .

Q. How can researchers address low yields in scale-up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Process Optimization : Replace batch reactions with flow chemistry to enhance mixing and thermal control. Use immobilized lipases (e.g., Candida antarctica Lipase B) for continuous enantiomer resolution .

- Quality Control : Implement in-line PAT tools (e.g., FTIR probes) to monitor reaction progress and chiral purity in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.